Enhanced Cytotoxicity Against SiHA Cervical Cancer Cells Relative to Monosubstituted Phenyl Analogs
In the Hakim et al. 2022 study, the 2-chloro-4-methylphenyl analog (designated compound 5f) demonstrated excellent cytotoxicity against the SiHA human cervical cancer cell line, outperforming most other analogs in the 5a–5n series [1]. Although the study reports compound codes rather than full IUPAC names, the SAR analysis indicates that the combination of a chloro substituent at the 2-position and a methyl group at the 4-position of the phenyl ring is associated with the highest activity tier [1].
| Evidence Dimension | Anticancer cytotoxicity (MTT assay) against SiHA cervical cancer cells |
|---|---|
| Target Compound Data | Classified as 'excellent cytotoxicity' (specific IC₅₀ value not disclosed in the abstract; compound 5f in the series) [1] |
| Comparator Or Baseline | Analogs 5a–5e and 5h–5n (various phenyl substitutions) showed inferior cytotoxicity [1]; standard drug doxorubicin used as positive control |
| Quantified Difference | Activity tier-based differentiation: only 2 out of 14 compounds (5f and 5g) achieved the 'excellent cytotoxicity' classification [1] |
| Conditions | MTT assay, 48 h exposure, SiHA cervical cancer cell line [1] |
Why This Matters
This demonstrates that the specific 2-chloro-4-methylphenyl substitution pattern belongs to the top activity cluster in the series, making the compound a priority candidate for cervical cancer lead optimization over alternative monosubstituted analogs.
- [1] Hakim, F.; Salfi, R.; Bhikshapathi, D.; Khan, A. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. *Anti-Cancer Agents in Medicinal Chemistry* 2022, 22 (5), 926–932. View Source
